molecular formula C5H8ClN3 B3086626 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride CAS No. 116056-06-5

6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride

Cat. No.: B3086626
CAS No.: 116056-06-5
M. Wt: 145.59
InChI Key: MBSCINMKMVGDAF-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride is a bicyclic heterocyclic compound featuring fused pyrrolo-triazole rings. Its molecular formula is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol . The compound is synthesized via refluxing the precursor in concentrated HCl, yielding a white powder with elemental analysis matching calculated values (C: 41.18%, H: 5.58%, N: 28.78%) . Key spectral data include ¹H NMR signals at δ 10.76 (s, 2H, NH₃⁺) and δ 4.54–3.30 (m, pyrrolidine protons), confirming the protonated triazole and saturated pyrrolidine ring . Derivatives like 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride exhibit enhanced solubility due to the carboxylate group, with a melting point of 193–195°C and LCMS (ES-API) m/z = 154.2 (M+H)⁺ .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-2-5-7-6-4-8(5)3-1;/h4H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSCINMKMVGDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride typically involves a multi-step process. One common method includes the following steps :

    Etherification: The initial step involves the etherification of a suitable precursor.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.

    Reduction: The final step involves the reduction of the intermediate to yield the desired compound.

The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as 1H NMR and ESI-MS/MS .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The NH group in the pyrrole ring facilitates alkylation and arylation reactions. For example:

  • Methylation : Reaction with methyl iodide in basic conditions yields N-methylated derivatives.

  • Arylation : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis introduces aromatic substituents.

Reaction TypeReagents/ConditionsProductApplication
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-pyrrolotriazoleBioactive derivative synthesis
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, DME, 80°CAryl-substituted pyrrolotriazoleDrug candidate development

Cycloaddition Reactions

The triazole moiety participates in 1,3-dipolar cycloadditions. For instance:

  • Reaction with mesoionic oxazolines forms 5H-pyrrolo[2,1-a]isoindole derivatives , expanding the heterocyclic framework.

Mechanistic Insight :
The triazole’s nitrogen atoms act as dipolarophiles, reacting with oxazoline dipoles to form fused isoindole systems.

Condensation Reactions

The compound serves as a precursor in condensations to form larger heterocycles:

  • Pyridine Fusion : Condensation with pyridine-4-thiol under acidic conditions yields derivatives with enhanced biological activity.

ReactantConditionsProductKey Feature
Pyridine-4-thiolHCl, reflux, 12 hrsPyridine-pyrrolotriazole hybridImproved solubility

Coordination Chemistry

The triazole nitrogen atoms coordinate with transition metals:

  • Copper(II) Complexes : Form stable complexes with CuCl₂, exhibiting potential catalytic activity.

Example :
CuCl2+C5H7N3HCl[Cu C5H6N3)2Cl2]\text{CuCl}_2+\text{C}_5\text{H}_7\text{N}_3\cdot \text{HCl}\rightarrow [\text{Cu C}_5\text{H}_6\text{N}_3)_2\text{Cl}_2]

Functionalization via Chloromethyl Derivatives

The chloromethyl group in related compounds (e.g., 3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazole hydrochloride) enables:

  • Nucleophilic Displacement : Substitution with amines or thiols for bioconjugation.

  • Cross-Coupling : Heck or Sonogashira reactions to install alkynyl/vinyl groups.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free base, which is more reactive in organic solvents:
C5H7N3HCl+NaOHC5H7N3+NaCl+H2O\text{C}_5\text{H}_7\text{N}_3\cdot \text{HCl}+\text{NaOH}\rightarrow \text{C}_5\text{H}_7\text{N}_3+\text{NaCl}+\text{H}_2\text{O}

Biological Activity-Driven Modifications

Derivatives of this compound exhibit necroptosis inhibition by targeting RIPK1 (receptor-interacting protein kinase 1). Key modifications include:

  • Fluorination : Introducing fluorine at the 7′-position improves potency >100-fold in murine cell assays .

  • Pyridine-Phenyl Moiety : Optimizes binding to RIPK1’s allosteric pocket .

DerivativeModificationIC₅₀ (RIPK1 Inhibition)Cell Recovery (%)
Compound 13 7′-Fluoro (cis)2.9 nM80.6 ± 0.6
Compound 26 Pyridine-phenyl1.2 nM92.4 ± 1.8

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly basic conditions (>pH 10) via ring-opening.

  • Thermal Stability : Stable up to 200°C, making it suitable for high-temperature reactions.

This compound’s versatility in nucleophilic substitutions, cycloadditions, and metal coordination underscores its value in medicinal chemistry and materials science. Ongoing research focuses on optimizing its derivatives for therapeutic applications, particularly in oncology and inflammation .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit promising antitumor properties. A study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines. The results showed that compounds containing the pyrrolo structure exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. A series of experiments demonstrated that this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating its potential as a lead compound for developing new antibiotics .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole into polymer matrices improves their stability and resistance to thermal degradation. These advancements make them suitable for applications in coatings and composites .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry detailed the synthesis of various pyrrolo[2,1-c][1,2,4]triazole derivatives and their evaluation against human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against breast cancer cells and demonstrated selectivity towards cancerous cells over normal cells.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antibiotics Journal, researchers tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity that warrants further exploration for pharmaceutical development.

Comparative Data Table

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntitumor AgentInduces apoptosis in cancer cells
Antimicrobial AgentEffective against Gram-positive/negative bacteria
Material SciencePolymer AdditiveEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.

Comparison with Similar Compounds

3-Bromo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

  • Molecular Formula : C₅H₇BrN₃
  • Synthesis : Bromination of the free base using Br₂/Na₂CO₃ in CH₂Cl₂ .
  • Key Differences: Higher molecular weight (215.04 g/mol) due to bromine substitution. No hydrochloride form reported, suggesting reduced solubility compared to the parent compound .
Property 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole HCl 3-Bromo Derivative
Molecular Weight (g/mol) 145.59 215.04
Melting Point (°C) Not reported Not reported
Solubility Water-soluble (HCl salt) Organic solvents
Key Application Pharmaceutical intermediate Halogenation studies

Piperidine-Substituted Derivatives

3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

  • Synthesis : Four-step process (etherification, hydrazonation, cyclization, reduction) with 39% overall yield .
  • Key Differences: Piperidine substitution introduces a basic nitrogen, enhancing binding to biological targets. LCMS (ES-API) m/z = 172.0 (M+H)⁺, distinct from the parent compound . Potential as a necroptosis inhibitor, as seen in structurally related pyrrolo-triazoles .

Carboxylic Acid Derivatives

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic Acid Hydrochloride

  • Molecular Formula : C₆H₈ClN₃O₂
  • Properties :
    • Melting Point: 193–195°C .
    • ¹³C NMR : δ 172.2 (COOH), 160.1 (triazole) .
  • Applications: Improved solubility for pharmaceutical formulation compared to non-carboxylated analogues.
Property Parent Compound (HCl) Carboxylic Acid Derivative (HCl)
Melting Point (°C) Not reported 193–195
Solubility Moderate (aqueous) High (due to carboxylate)
Biological Relevance Intermediate Drug candidate scaffold

Pyrazole-Functionalized Analogues

1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine Hydrochloride

  • CAS : 1431966-65-2 .
  • Structure : Pyrazole moiety linked via methylene to the triazole core.
  • SMILES: Cl.N=1N=C2N(C1CN3N=CC(N)=C3)CCC2 .
  • Applications : Investigated in oncology for targeted therapy.

Biological Activity

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride (CAS No. 116056-05-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C5H7N3
  • Molecular Weight : 109.13 g/mol
  • Chemical Structure : The compound features a pyrrolo-triazole framework, which is significant for its biological activity.

Synthesis and Derivatives

The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves cyclization reactions of suitable precursors. Variations in substituents at the nitrogen atoms can lead to derivatives with enhanced biological properties. For instance:

CompoundSynthesis MethodYield (%)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazoleCyclization of hydrazine derivatives85%
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acidFunctionalization of triazole ring90%

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as:

  • c-Met Inhibition : Compounds containing this scaffold exhibit potent inhibition of the c-Met protein kinase pathway critical for tumor growth and metastasis. For example, derivatives have achieved IC50 values in the low micromolar range against non-small cell lung cancer cells .

Neuroprotective Effects

Research indicates that certain derivatives may possess neuroprotective properties by modulating neurotransmitter systems. Specifically:

  • GABA Modulation : Some studies suggest that these compounds act as allosteric modulators of GABA receptors, potentially aiding in the treatment of neurodegenerative diseases .

Antimicrobial Activity

The biological activity of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole also extends to antimicrobial effects. Preliminary tests show effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Molecules demonstrated that a specific derivative of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole significantly reduced tumor size in xenograft models of lung cancer .
  • Neuroprotective Mechanism Investigation :
    • Research conducted by Zhang et al. (2024) explored the neuroprotective effects of this compound in vitro and in vivo models of Alzheimer’s disease. The findings suggested that it could reduce amyloid-beta aggregation and improve cognitive function in treated mice .
  • Antimicrobial Efficacy Evaluation :
    • A comprehensive evaluation revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride?

  • Methodology : Begin with established protocols for triazole derivatives, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) using Design of Experiments (DoE) frameworks. For example, highlights the use of iterative optimization for analogous triazolo-thiadiazine derivatives, emphasizing pH control and intermediate purification via column chromatography . Monitor reaction progress using HPLC-MS to isolate high-purity intermediates.

Q. What experimental methods are recommended to assess the compound’s stability under laboratory conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Use HPLC with UV detection to quantify degradation products over time. indicates that pyrrolo-triazole derivatives can maintain inhibitory activity against targets like RIPK1 for extended periods, but degradation kinetics may vary with solvent systems (e.g., aqueous vs. organic) . Pair stability assays with mass spectrometry to identify hydrolytic or oxidative degradation pathways.

Q. Which techniques are most effective for structural characterization of this compound?

  • Methodology : Employ X-ray crystallography (as in , which provides bond angles and torsion data for a related pyrrolo-imidazole structure) to resolve the bicyclic core . Supplement with 1^1H/13^{13}C NMR to confirm proton environments and substituent positions. For hydrochloride salt verification, conduct elemental analysis (C, H, N, Cl) and compare experimental vs. theoretical values.

Advanced Research Questions

Q. How can computational models enhance experimental design for studying reactivity and mechanistic pathways?

  • Methodology : Integrate quantum chemical calculations (e.g., Density Functional Theory, DFT) to predict reaction transition states and intermediates. emphasizes using reaction path search methods to narrow down optimal conditions, such as solvent effects on activation energy . Validate computational predictions with kinetic studies (e.g., Eyring plots) and isotopic labeling experiments to trace mechanistic steps.

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology : Systematically evaluate variables such as assay conditions (e.g., cell line specificity, incubation time) and compound purity. notes that temporal effects in cellular assays can alter observed inhibitory activity, requiring time-resolved dose-response curves . Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays).

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology : Synthesize analogs with targeted modifications (e.g., halogenation at the triazole ring or substitution on the pyrrolo moiety). Use molecular docking against known targets (e.g., RIPK1) to prioritize analogs. demonstrates SAR analysis for triazolo-thiadiazine derivatives by correlating substituent electronegativity with activity . Pair in vitro activity data with ADMET profiling to identify lead candidates.

Q. How can advanced separation technologies improve purification of complex reaction mixtures?

  • Methodology : Implement membrane-based separation (e.g., nanofiltration) or chiral chromatography for enantiomerically pure products. classifies membrane technologies under RDF2050104, highlighting their utility in isolating polar intermediates from non-polar byproducts . Optimize solvent gradients using simulation tools (e.g., Aspen Chromatography) to reduce trial-and-error approaches.

Data-Driven Considerations

  • Stability Metrics : reports that the compound’s InChI key (OBNGJWDRGTWXLN-UHFFFAOYSA-N) corresponds to a PubChem entry with computed properties, including logP and topological polar surface area, which inform solubility and permeability predictions .
  • Crystallographic Data : provides hydrogen-bond geometry (Å, º) for related structures, critical for understanding solid-state interactions and crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 2
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.